

Comparative study of 2-Methylmorpholine-3-carboxamide hydrochloride isomers

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Compound of Interest

Compound Name: 2-Methylmorpholine-3-carboxamide hydrochloride
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Comparative Guide: 2-Methylmorpholine-3-carboxamide Hydrochloride Isomers

Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride is a privileged scaffold in medicinal chemistry, serving as a critical building block for NK1 antagonists, kinase inhibitors, and peptidomimetics. Its value lies in the rigid morpholine ring, which restricts the conformational space of the amide bond, allowing for precise vector alignment of substituents.

This guide provides a technical comparison of the Cis and Trans diastereomers.^[1] While often synthesized as a racemate, the choice between cis and trans isomers dictates the spatial projection of the C2-methyl and C3-carboxamide groups, fundamentally altering the ligand's binding affinity and metabolic stability.

Part 1: Stereochemical Landscape & Nomenclature

The molecule possesses two chiral centers at C2 and C3, resulting in four distinct stereoisomers. For practical application, these are grouped into two diastereomeric pairs.

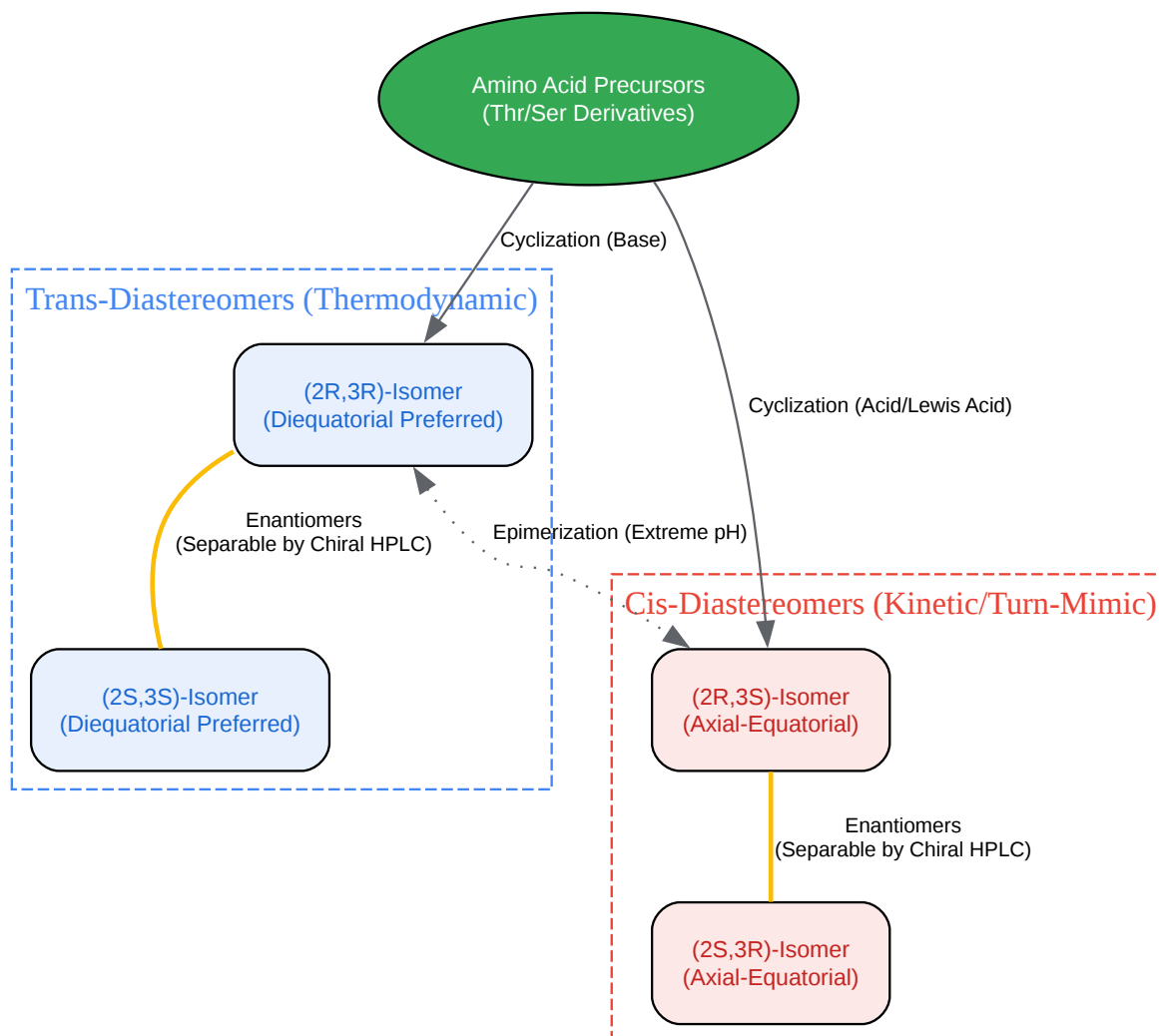
Isomer Set	Configuration	Geometric Relationship	Key Feature
Set A (Trans)	(2R,3R) & (2S,3S)	Anti-periplanar (approx.)	Thermodynamic product; substituents often equatorial-equatorial.
Set B (Cis)	(2R,3S) & (2S,3R)	Syn-clinal (Gauche)	Kinetic product; mimics specific -turn secondary structures.

Conformational Analysis (Vector Alignment)

The "performance" of these isomers in drug design is defined by the angle between the C2-Methyl vector and the C3-Carbonyl vector.

- **Trans-Isomer:** Typically adopts a chair conformation where both the C2-Me and C3-Amide groups are equatorial to minimize 1,3-diaxial interactions. This places the substituents at a $\sim 60^\circ$ dihedral angle (gauche) on the ring, but spatially extended.
- **Cis-Isomer:** Forces one substituent to be axial (usually the C2-Me) to allow the bulky amide to remain equatorial, or adopts a twist-boat conformation to relieve strain. This creates a distinct, more compact 3D volume.

Visualization: Conformational & Stereochemical Relationships



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Figure 1: Stereochemical relationships and general synthetic origin of 2-methylmorpholine-3-carboxamide isomers.

Part 2: Comparative Performance Data

The following data contrasts the Trans (2R,3R) and Cis (2R,3S) forms (as representative of their enantiomeric pairs).

Synthetic & Physicochemical Profile

Metric	Trans-Isomer (2R,3R)	Cis-Isomer (2R,3S)	Implication
Synthetic Yield	High (>75%)	Moderate (40-60%)	Trans is thermodynamically favored during ring closure [1].
Thermodynamic Stability	High	Moderate	Cis can epimerize to Trans under harsh basic conditions.
Water Solubility (HCl)	Very High (>100 mg/mL)	High (>80 mg/mL)	Both are excellent; Trans crystal lattice is typically more stable (higher MP).
pKa (Conjugate Acid)	~8.4	~8.1	Cis isomer often exhibits lower pKa due to axial lone pair compression.
Lipophilicity (LogD)	Lower	Higher	Cis isomer is more compact, often shielding polar surfaces better.

Structural Biology Utility

Feature	Trans-Isomer	Cis-Isomer
Vector Angle	Extended (Linear-like)	Bent (Turn-like)
Peptidomimetic Role	Mimics extended peptide chains.	Mimics Proline kinks or -turns.
Major Application	Kinase hinge binders (linear). [2]	GPCR ligands (compact pockets).

Part 3: Experimental Protocols

Protocol A: Synthesis & Separation Workflow

Context: Direct synthesis often yields a mixture. The following protocol describes the separation of the diastereomers starting from the 2-methylmorpholine-3-carboxylic acid precursor [1, 3].

Step 1: Amide Coupling (General Procedure)

- Dissolve (2R,3S)-2-methylmorpholine-3-carboxylic acid (or racemate) (1.0 eq) in DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 min.
- Add Ammonium chloride (2.0 eq) or specific amine.
- Stir at RT for 16h.
- Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO₃, and Brine. Dry over Na₂SO₄.

Step 2: Conversion to Hydrochloride Salt

- Dissolve the crude amide in minimal 1,4-dioxane.
- Add 4M HCl in dioxane (2.0 eq) dropwise at 0°C.
- Precipitate forms immediately. Filter and wash with Et₂O.

Step 3: Diastereomeric Separation (Critical) If starting from a mixed precursor, the Cis and Trans isomers of the amide (or the ester precursor) have distinct R_f values.

- Stationary Phase: Silica Gel (40-63 μm).
- Mobile Phase: DCM:MeOH (95:5 to 90:10).
- Observation: The Trans isomer typically elutes after the Cis isomer in polar amide systems due to stronger interaction with silica silanols via the exposed NH/CO groups.

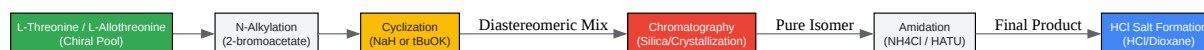
Protocol B: Stereochemical Validation (NOESY NMR)

To confirm the isomer identity without X-ray crystallography:

- Sample: 10 mg in DMSO-d6.
- Experiment: 1D NOESY or 2D NOESY.
- Target Signal: Irradiate the C2-Methyl doublet.
- Interpretation:
 - Cis (2R,3S): Strong NOE correlation observed between C2-Me and C3-H. (They are on the same face).
 - Trans (2R,3R): Weak or NO correlation between C2-Me and C3-H. (They are on opposite faces).

Part 4: Synthetic Pathway Diagram

This workflow illustrates the divergence point for accessing specific isomers, grounded in literature methods [1, 3].



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Figure 2: Synthetic workflow for isolating enantiopure 2-methylmorpholine-3-carboxamide HCl.

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